molecular formula C12H14O B1360035 Cyclopropyl 2,4-xylyl ketone CAS No. 71172-79-7

Cyclopropyl 2,4-xylyl ketone

Cat. No.: B1360035
CAS No.: 71172-79-7
M. Wt: 174.24 g/mol
InChI Key: CENWGMGAFRZWTJ-UHFFFAOYSA-N
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Description

Cyclopropyl 2,4-xylyl ketone is a chemical compound belonging to the family of ketones. It is characterized by the presence of a cyclopropyl group attached to a 2,4-xylyl moiety. This compound is a colorless liquid with the molecular formula C13H14O. It finds applications in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,4-xylyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,4-dimethylbenzoyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2,4-xylyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl ring, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclopropyl 2,4-xylyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular frameworks through cycloaddition reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with enhanced metabolic stability.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclopropyl 2,4-xylyl ketone involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to specific enzymes or receptors. This rigidity also contributes to the compound’s metabolic stability, making it a valuable scaffold in drug design . The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Cyclopropyl 2,4-xylyl ketone can be compared with other cyclopropyl ketones and xylyl ketones:

    Cyclopropyl Methyl Ketone: Similar in structure but lacks the aromatic xylyl group, resulting in different reactivity and applications.

    2,4-Dimethylbenzoyl Chloride: Precursor in the synthesis of this compound, used in various acylation reactions.

    Cyclopropyl Phenyl Ketone: Contains a phenyl group instead of a xylyl group, leading to variations in chemical behavior and biological activity.

This compound stands out due to its unique combination of a cyclopropyl ring and a 2,4-xylyl moiety, offering distinct advantages in terms of reactivity and stability .

Properties

IUPAC Name

cyclopropyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWGMGAFRZWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221370
Record name Cyclopropyl 2,4-xylyl ketone
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71172-79-7
Record name Cyclopropyl(2,4-dimethylphenyl)methanone
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Record name Cyclopropyl 2,4-xylyl ketone
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Record name Cyclopropyl 2,4-xylyl ketone
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Record name Cyclopropyl 2,4-xylyl ketone
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